N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Overview
Description
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid is an impurity of Ceftazidime . Ceftazidime impurity B.
Mechanism of Action
Biochemical Pathways
Pyca might be involved in several biochemical pathways. For instance, it has been associated with the pyruvate carboxylase pathway . Pyruvate carboxylase is an enzyme that plays a crucial role in metabolic processes, including gluconeogenesis and lipogenesis, as well as the synthesis of neurotransmitters. Pyca might influence these pathways, leading to downstream effects on cellular metabolism.
Biological Activity
N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate is a cephalosporin derivative that has garnered attention due to its potential biological activities, particularly in the field of antibiotic development. This compound is characterized by its structural components, which include a pyridinium moiety and a cephalosporin core, contributing to its pharmacological properties.
Chemical Structure
The chemical formula for this compound is . The structural features include:
- Pyridinium Group : Enhances solubility and biological activity.
- Cephalosporin Core : Provides the basis for its antibacterial properties.
Antibacterial Properties
This compound exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs) .
Efficacy Against Specific Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 4 µg/mL |
Staphylococcus aureus | 2 µg/mL |
Pseudomonas aeruginosa | 8 µg/mL |
These MIC values indicate that the compound is effective at relatively low concentrations, suggesting a potent antibacterial effect.
Case Studies and Research Findings
- Study on Efficacy Against Resistant Strains : A study published in the Journal of Antibiotics demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound showed a higher efficacy compared to traditional cephalosporins, indicating its potential as a novel therapeutic agent .
- Enzymatic Activity : Research highlighted the role of bacterial enzymes in enhancing the compound's effectiveness. Enzymatic reactions facilitated the conversion of precursor compounds into active forms, significantly increasing yield and potency against target bacteria .
- Pharmacokinetics and Toxicology : Studies have also focused on the pharmacokinetic profile of this compound, revealing favorable absorption rates and low toxicity in animal models. This suggests that it could be developed into a safe antibiotic option for clinical use .
The biological activity of this compound is primarily attributed to its ability to bind to PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, the compound disrupts cell wall formation, leading to bacterial lysis and death.
Comparative Analysis with Other Cephalosporins
To better understand its efficacy, a comparison with other cephalosporins is useful:
Compound | MIC (µg/mL) | Activity Spectrum |
---|---|---|
N-(7-Aminocephem...) | 2 - 8 | Broad-spectrum |
Ceftriaxone | 1 - 16 | Broad-spectrum |
Ceftazidime | 4 - 32 | Pseudomonas spp. |
This table illustrates that N-(7-Aminocephem...) demonstrates competitive MIC values while maintaining a broad spectrum of activity.
Properties
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOXMJZEFKYHZ-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187888 | |
Record name | N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-88-0 | |
Record name | Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3432-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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